6-methoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine
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Description
6-methoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Structural Insights
6-methoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine and its derivatives are the focus of various synthetic and structural studies due to their potential biological activities. Research by Sun et al. (2019) delves into the synthesis of fluorine-substituted quinazolin-amine derivatives, showcasing the compound's structural diversity and its implications in anti-inflammatory activities. The study highlights the importance of molecular interactions, such as hydrogen bonds and π-π interactions, in the formation of complex structures and their solubility enhancements in aqueous media (Sun, Gao, Wang, & Hou, 2019).
Antibacterial and Anti-tubercular Activities
Compounds related to 6-methoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine have been evaluated for their medicinal properties. Maurya et al. (2013) synthesized various substituted benzo[h]quinazolines to investigate their anti-tubercular efficacy against Mycobacterium tuberculosis, highlighting the compound's potential in developing new therapeutic agents (Maurya, Verma, Alam, Pandey, Pathak, Sharma, Srivastava, Negi, & Gupta, 2013). Additionally, Alavi et al. (2017) explored the green synthesis of quinoxaline sulfonamides, demonstrating their promising antibacterial activities against various strains, which could pave the way for novel antibacterial treatments (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Fluorescence and Sensing Capabilities
The fluorescent properties of quinolone derivatives are of significant interest in the scientific community. Hirano et al. (2004) studied 6-methoxy-4-quinolone for its strong fluorescence in various pH levels, making it a potential candidate for biomedical analysis and fluorescent labeling (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004). This characteristic could be instrumental in the development of diagnostic tools and research methodologies.
Catalysis and Synthetic Applications
The compound and its analogs find applications in catalysis and synthetic chemistry as well. Imamoto et al. (2012) highlighted the use of phosphine ligands in asymmetric hydrogenation, which is crucial for producing chiral pharmaceutical ingredients. This research underscores the versatility of quinoline derivatives in facilitating complex chemical reactions and synthesizing valuable compounds (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-29-18-10-8-17(9-11-18)15-26-24-21-14-19(30-2)12-13-22(21)25-16-23(24)31(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEZDDKNRSXTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine |
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